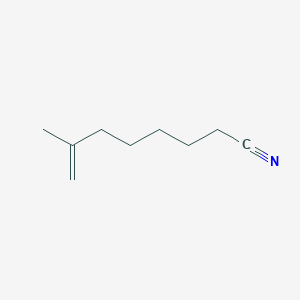

7-Methyl-7-octenenitrile

Beschreibung

Contextualization within the Field of Unsaturated Nitriles

Unsaturated nitriles are a class of organic compounds that possess both a carbon-carbon double or triple bond and a nitrile functional group. fiveable.mefiveable.me The presence of the cyano group (-C≡N), consisting of a carbon atom triple-bonded to a nitrogen atom, imparts specific chemical properties to these molecules. fiveable.me Nitriles are generally more electrophilic at the carbon atom of the cyano group compared to analogous carboxylic acids. fiveable.me

The reactivity of unsaturated nitriles is significantly influenced by the relative positions of the double bond and the nitrile group. When these two functional groups are in conjugation (α,β-unsaturated nitriles), the delocalization of π-electrons leads to enhanced stability and unique reactivity patterns, making them susceptible to nucleophilic attack. fiveable.me 7-Methyl-7-octenenitrile, with its double bond at the C7-C8 position and the nitrile group at C1, is a non-conjugated unsaturated nitrile. This structural arrangement distinguishes its reactivity from that of its conjugated counterparts.

The preparation of unsaturated nitriles is a key area of study in organic chemistry. bohrium.com Traditional methods often involve the condensation of carbonyl compounds with nitriles, followed by dehydration. acs.org However, these methods can be hampered by side reactions. acs.org Consequently, the development of more efficient and selective synthetic routes remains an active area of research.

Research Significance in Synthetic Organic Chemistry

The significance of this compound in synthetic organic chemistry stems from its potential as a versatile building block. The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, through reactions like reduction and hydrolysis. fiveable.me The terminal double bond, on the other hand, offers a site for various addition and polymerization reactions.

Research into compounds like this compound contributes to the broader field of organic synthesis by providing new tools and strategies for constructing complex molecular architectures. The study of its reactivity and potential applications can lead to the development of novel synthetic methodologies and the discovery of new molecules with valuable properties. duq.edu While specific applications are still being explored, its structural features suggest potential uses in areas such as materials science and the synthesis of specialty chemicals. ontosight.aiontosight.ai

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 485320-20-5 |

| Molecular Formula | C9H15N |

| Molecular Weight | 137.22 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C=C(C)CCCCCC#N |

| InChI Key | LJODDWICEVUFQX-UHFFFAOYSA-N |

| Purity | Typically ≥95% |

This data is compiled from various chemical suppliers and databases. sigmaaldrich.comcrysdotllc.comfluorochem.co.uk

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methyloct-7-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-9(2)7-5-3-4-6-8-10/h1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJODDWICEVUFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443310 | |

| Record name | 7-methyloct-7-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-20-5 | |

| Record name | 7-Methyl-7-octenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methyloct-7-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 7 Methyl 7 Octenenitrile and Its Derivatives

Foundational Organic Synthesis Approaches

Foundational strategies for synthesizing 7-Methyl-7-octenenitrile hinge on the systematic construction of its key structural features: the C9 carbon backbone, the terminal double bond at the C7 position, and the nitrile group at C1. Classical organic reactions provide a robust framework for achieving this target through various disconnection approaches.

The terminal double bond is a critical feature of this compound. Its introduction can be accomplished via several reliable olefination reactions.

Wittig Reaction : A prominent method involves the reaction of a phosphonium ylide with a ketone. For the synthesis of this compound, this would entail the reaction of methyltriphenylphosphonium bromide with 7-oxo-octanenitrile in the presence of a strong base. The ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a betaine intermediate, which then collapses to an oxaphosphetane before eliminating triphenylphosphine oxide to yield the desired terminal alkene. vanderbilt.edu

Peterson Olefination : This reaction uses α-silyl carbanions to convert ketones or aldehydes into alkenes. vanderbilt.edu The reaction pathway can be controlled to produce either cis or trans isomers, although for a terminal alkene like this compound, this is not a factor.

Julia-Lythgoe Olefination : This multi-step process involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination to form the double bond. vanderbilt.edu

Shapiro Reaction : This method converts the tosylhydrazone of a ketone into an alkene using a strong base. vanderbilt.edu The reaction proceeds through a vinyllithium intermediate, which is then quenched to give the olefin. vanderbilt.edu

These methods offer versatile pathways to form the crucial C=C bond, starting from a corresponding carbonyl precursor.

The introduction of the nitrile (-CN) group is a key step that can be performed at various stages of the synthesis.

Nucleophilic Substitution (Kolbe Nitrile Synthesis) : The most direct method involves the SN2 substitution of a suitable alkyl halide with an alkali metal cyanide. chemistrysteps.comchemguide.co.uk For instance, 8-bromo-2-methyl-1-octene could be heated under reflux with a solution of sodium or potassium cyanide in an ethanol solvent to yield this compound. chemguide.co.uk The use of a polar aprotic solvent is often preferred to enhance the nucleophilicity of the cyanide ion and avoid competing elimination reactions. chemistrysteps.com

Sandmeyer Reaction : While primarily used for aromatic nitriles, this reaction converts a primary aromatic amine, via a diazonium salt, into a nitrile using cuprous cyanide. tezu.ernet.in It is less applicable to aliphatic targets like this compound unless a suitable aromatic precursor is designed.

Cyanation using Cyanide Sources : Modern methods often employ less toxic cyanide sources. For example, nickel can catalyze the cyanation of unactivated primary and secondary alkyl chlorides or bromides using zinc cyanide (Zn(CN)₂). organic-chemistry.org Copper-catalyzed cyanation has also been extensively developed, often using sources like potassium cyanide (KCN) or sodium cyanide (NaCN). tezu.ernet.in

Alternative routes involve building the carbon skeleton first, followed by functional group manipulations to install the nitrile.

Dehydration of Primary Amides : A common and effective method for nitrile synthesis is the dehydration of a primary amide. chemistrysteps.comchemguide.co.ukresearchgate.net In this approach, 7-methyl-7-octenamide would be treated with a strong dehydrating agent such as phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). chemistrysteps.comchemistrysteps.com The reaction removes a molecule of water from the amide group to form the corresponding nitrile. chemguide.co.uk

Dehydration of Aldoximes : Aldehydes can be converted to aldoximes by reacting with hydroxylamine. researchgate.net These aldoximes can then be dehydrated under mild, neutral conditions using catalysts like [RuCl₂(p-cymene)]₂ to yield nitriles. organic-chemistry.org For this target molecule, the synthesis would start with 7-methyl-7-octenal. This chemoenzymatic approach is considered a cyanide-free, sustainable alternative. researchgate.net

Advanced Synthetic Technologies

Recent advancements in synthetic methodology offer more sustainable and efficient routes to nitrile compounds, avoiding harsh reagents and toxic cyanide sources.

Electrochemical methods represent a green and promising frontier in organic synthesis, allowing for the formation of nitriles under mild conditions. acs.org

Electrochemical Oxidation of Amines : The electrochemical oxidation of primary amines to nitriles is a key area of research. acs.org This process avoids the need for stoichiometric chemical oxidants. For example, nickel-based electrodes have been used for the oxidation of primary amines to nitriles with high conversion rates and yields. nanoge.org A potential precursor like 7-methyl-7-octenylamine could be converted to the target nitrile using this technology.

Electrosynthesis from Alcohols and Ammonia : A direct electrosynthesis of nitriles from primary alcohols and ammonia has been developed. chemrxiv.org This process typically follows a dehydrogenation-imination-dehydrogenation sequence on a catalyst surface, such as nickel. chemrxiv.org

Electrocatalytic Coupling of Nitrate and Aldehydes : A novel method involves the electrocatalytic coupling of nitrate ions with aldehydes to form nitriles. acs.org This approach uses nitrogen waste as a nitrogen source and proceeds through the formation of hydroxylamine, which condenses with the aldehyde to form an aldoxime that subsequently dehydrates to the nitrile. acs.org

| Substrate Type | Nitrogen Source | Catalyst/Electrode | Key Intermediate | Reference |

|---|---|---|---|---|

| Primary Alcohols | Ammonia (NH₃) | Nickel (Ni) | Imine | chemrxiv.org |

| Aldehydes | Nitrate (NO₃⁻) | ZnO/Sn/SnO₂ | Aldoxime | acs.org |

| Primary Amines | (from substrate) | Porous Ti/Ni alloys | - | nanoge.org |

Photochemical reactions provide a mild and sustainable pathway for nitrile synthesis, often proceeding at ambient temperatures without the need for metal catalysts or highly toxic reagents. organic-chemistry.orgnih.gov

A recently developed method details the metal-free photochemical synthesis of nitriles from primary alcohols. organic-chemistry.orgnih.govacs.org This process uses 1,4-dicyanobenzene (1,4-DCB), a readily available industrial chemical, as the cyanide source, thus avoiding the use of hydrogen cyanide (HCN) gas or metal cyanides. organic-chemistry.orgacs.org The reaction first involves the bromination of the alcohol under UV light, followed by a photochemical cyanation of the resulting alkyl bromide intermediate. organic-chemistry.org This method has shown broad applicability for linear and branched nitriles. organic-chemistry.orgnih.gov

The process has been successfully applied to a variety of alcohol substrates, demonstrating its potential for synthesizing complex nitriles like the derivatives of this compound. acs.org

| Substrate (Alkyl Bromide) | Nitrile Product | Yield (%) |

|---|---|---|

| 1-bromo-3-phenylpropane | 4-phenylbutanenitrile | 93 |

| 1-bromo-4-phenylbutane | 5-phenylpentanenitrile | 90 |

| 1-bromo-5-phenylpentane | 6-phenylhexanenitrile | 81 |

| 1-bromooctane | Nonanenitrile | 91 |

| 1-bromo-3,3-dimethylbutane | 4,4-dimethylpentanenitrile | 85 |

| Data adapted from Yan et al., J. Org. Chem., 2024. organic-chemistry.orgacs.org Yields were determined by gas chromatography. |

Mechanochemistry in Nitrile Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free, environmentally conscious alternative to traditional solution-phase synthesis. This solid-state approach can lead to higher yields, shorter reaction times, and access to novel chemical reactivities.

In the context of nitrile synthesis, mechanochemical methods have been successfully employed for the cyanation of aryl halides. One notable approach involves the palladium-catalyzed cyanation of aryl bromides using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source. acs.org This transformation is facilitated by grinding the reactants together in a ball mill, often with the assistance of a catalytic system and a solid diluent like sodium chloride to ensure proper mixing and energy transfer. The mechanical energy supplied by the milling process overcomes the activation energy barrier for the reaction, driving the formation of the carbon-nitrogen triple bond.

While direct mechanochemical synthesis of this compound has not been extensively documented, the principles can be extrapolated. A hypothetical mechanochemical approach could involve the reaction of a suitable precursor, such as a 7-methyl-7-octenyl halide, with a solid-state cyanide source under ball milling conditions. The development of such a method would align with green chemistry principles by minimizing solvent waste and potentially hazardous reagents.

Table 1: Examples of Mechanochemical Cyanation of Aryl Halides

| Aryl Halide | Catalyst | Cyanide Source | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(OAc)₂ / Xantphos | K₄[Fe(CN)₆] | 2 | 95 |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / Xantphos | K₄[Fe(CN)₆] | 1.5 | 98 |

| 2-Bromonaphthalene | Pd(OAc)₂ / Xantphos | K₄[Fe(CN)₆] | 2 | 92 |

This table presents representative data for the mechanochemical synthesis of various aryl nitriles to illustrate the potential of the methodology.

Asymmetric Synthesis and Enantioselective Approaches

Asymmetric synthesis is crucial when a chiral center is present or needs to be introduced into a molecule, leading to the formation of enantiomerically enriched products. For derivatives of this compound where a stereocenter might be introduced, enantioselective methods are indispensable.

Catalytic asymmetric synthesis of nitriles is a field of significant research. nih.gov Methods often involve the stereoconvergent cross-coupling of racemic α-halonitriles with organometallic reagents. nih.gov For instance, nickel-catalyzed Negishi arylations and alkenylations of racemic α-bromonitriles can produce enantioenriched α-arylnitriles and allylic nitriles. nih.gov These reactions utilize a chiral ligand, such as a bis(oxazoline) ligand, which coordinates to the metal center and controls the stereochemical outcome of the reaction. nih.gov

Another powerful avenue for enantioselective nitrile synthesis is through biocatalysis. acs.orgnih.gov Enzymes like nitrilases and nitrile hydratases, often used as whole-cell catalysts, can perform highly selective transformations under mild, aqueous conditions. acs.orgnih.govresearchgate.net These biological methods can achieve:

Kinetic resolution of racemic nitriles, where one enantiomer is selectively hydrolyzed to the corresponding carboxylic acid or amide, leaving the other enantiomer of the nitrile unreacted and in high enantiomeric excess.

Desymmetrization of prochiral dinitriles, where the enzyme selectively acts on one of two identical cyano groups to create a chiral product. nih.gov

These biocatalytic protocols are attractive due to their high efficiency, chemoselectivity, and environmentally benign nature, avoiding the harsh conditions and waste associated with many chemical hydrolysis methods. acs.orgnih.gov

Table 2: Examples of Enantioselective Nitrile Synthesis Approaches

| Substrate | Method | Catalyst/Enzyme | Product Type | Enantiomeric Excess (ee) |

| Racemic α-bromo-4-phenylbutanenitrile | Negishi Cross-Coupling | NiCl₂(glyme) / (S)-i-Pr-BOX | α-Aryl-α-alkylnitrile | 94% |

| Racemic trans-2-phenylcyclopropanecarbonitrile | Biocatalytic Hydrolysis | Rhodococcus sp. AJ270 | (R)-Amide & (S)-Acid | >99% |

| Racemic 3-amino-3-phenylpropionitrile (N-methylated) | Biocatalytic Hydrolysis | Rhodococcus erythropolis AJ270 | S-β-amino acid | Moderate |

This table showcases findings from different enantioselective strategies for producing chiral compounds from nitrile substrates. researchgate.net

Flow Chemistry Applications in Nitrile Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, reproducibility, and straightforward scalability. rsc.orgeuropa.eu

The synthesis of nitriles has been successfully adapted to continuous flow processes, often with a focus on improving safety and efficiency. rsc.orgrsc.org A key area of development is cyanide-free synthesis. For example, the van Leusen reaction, which converts ketones to nitriles using p-tosylmethyl isocyanide (TosMIC), has been translated into a continuous flow process. rsc.orgrsc.org This method avoids the direct handling of toxic cyanide reagents and can achieve very short residence times (on the order of minutes) with high throughput. rsc.orgrsc.org

Other flow chemistry applications for nitrile synthesis include:

Oxidative Dehydrogenation: Amines can be converted to their corresponding nitriles using catalysts like RuO₂/Al₂O₃ in a flow reactor with air as the oxidant. dtu.dk

Acid-Nitrile Exchange: Carboxylic acids can be directly converted to nitriles in a high-temperature, high-pressure flow system using acetonitrile as both the solvent and a reactant, without the need for a catalyst. acs.org

These flow methods provide robust and scalable routes to nitrile-containing building blocks. rsc.org For a target like this compound, a flow process could be designed starting from 7-methyl-7-octenal (via a van Leusen-type reaction) or 7-methyl-7-octen-1-amine (via oxidative dehydrogenation), offering a safer and more scalable manufacturing pathway.

Table 3: Comparison of Batch vs. Flow for Nitrile Synthesis

| Reaction Type | Parameter | Batch Processing | Flow Chemistry |

| van Leusen Reaction | Reagents | Ketone, TosMIC, Base | Ketone, TosMIC, Base |

| Safety | Handling of reagents in large quantities | Small reaction volume at any given time | |

| Scalability | Difficult due to exotherms | Straightforward by extending run time | |

| Throughput | Limited by batch size | Up to 8.8 g/h reported | |

| Oxidative Dehydrogenation | Reagents | Amine, Oxidant, Catalyst | Amine, Air, Solid Catalyst |

| Heat Transfer | Can be inefficient, risk of hotspots | Excellent, highly controlled | |

| Product Purity | May require extensive workup | Often higher due to precise control |

This table compares key operational parameters between traditional batch and modern flow chemistry for nitrile synthesis. rsc.orgdtu.dk

Mechanistic Investigations and Reaction Engineering of 7 Methyl 7 Octenenitrile Transformations

Reaction Optimization and Process Intensification

The synthesis of γ,δ-unsaturated nitriles, such as 7-Methyl-7-octenenitrile, is subject to extensive research focused on maximizing yield, selectivity, and process efficiency. Reaction optimization studies typically investigate the interplay of various parameters including catalyst systems, reactant concentrations, temperature, and solvent choice. Process intensification strategies, such as the implementation of continuous flow chemistry, offer significant advantages in terms of safety, scalability, and consistent product quality.

Detailed research into the synthesis of analogous unsaturated nitriles, like geranyl nitrile from citral (B94496), provides a valuable framework for optimizing the production of this compound. Systematic investigation of reaction variables is crucial for achieving high conversion and yield. Key parameters that are typically optimized include the molar ratios of reactants, the type and loading of the catalyst, the choice of solvent, and the reaction time and temperature. For instance, in the catalytic ammoxidation of citral, the optimal conditions were determined through univariate and orthogonal experiments, leading to a citral conversion rate of 97.5% and a geranyl nitrile yield of 94.6%. aeeisp.com

The following table summarizes key parameters and their effects on the synthesis of γ,δ-unsaturated nitriles, based on findings from related transformations.

| Parameter | Variable Studied | Observation | Potential Impact on this compound Synthesis |

|---|---|---|---|

| Catalyst System | Copper(I) vs. Copper(II); Different counterions (e.g., triflate vs. pivalate) | Copper(I) with a pivalate (B1233124) counterion showed superior regioselectivity (>20:1) in forming the γ,δ-unsaturated product. nih.gov | Selection of an appropriate copper catalyst and counterion would be critical for maximizing the yield and isomeric purity. |

| Oxidant | DTBP, TBHP, Dicumyl Peroxide | Di-tert-butyl peroxide (DTBP) was found to be the most effective radical initiator for the coupling reaction. nih.gov | DTBP would likely be the preferred oxidant to initiate the radical transformation. |

| Solvent | Isopropanol, Acetonitrile | Isopropanol was identified as an optimal solvent in certain ammoxidation reactions. aeeisp.com Acetonitrile can serve as both solvent and reactant in cyanoalkylation. nih.gov | The choice of solvent would depend on the specific synthetic route, influencing both solubility and reactivity. |

| Additives | Veratronitrile | Addition of veratronitrile improved catalyst solubility and increased product yield from 65% to 90%. nih.gov | The use of solubility-enhancing additives could prevent catalyst deactivation and improve reaction rates. |

| Temperature | 10-15 °C vs. higher temperatures | Lower temperatures (10-15 °C) were optimal for minimizing side reactions in the synthesis of geranyl nitrile. aeeisp.com | Controlling the reaction temperature would be essential to manage the exothermic nature of the reaction and prevent byproduct formation. |

Process intensification through continuous flow chemistry represents a significant advancement over traditional batch processing for nitrile synthesis. rsc.org Flow reactors offer enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the ability to operate under high-temperature and high-pressure conditions that are difficult to achieve in batch. rsc.orgacs.org A cyanide-free synthesis of nitriles has been successfully demonstrated in a continuous flow process, achieving high yields with residence times as short as 1.5 minutes. rsc.org The development of solid-supported catalysts is also a key area, facilitating their use in packed-bed flow reactors for the continuous oxidative dehydrogenation of amines to nitriles. dtu.dk For a molecule like this compound, a flow process could involve pumping the precursor olefin and the cyano-source through a heated reactor column containing a heterogeneous catalyst, allowing for continuous production and simplified purification.

Radical Chemistry Pathways Involving Unsaturated Nitriles

The dual functionality of γ,δ-unsaturated nitriles like this compound, which contains both a C=C double bond and a cyano group (C≡N), makes them versatile substrates in radical chemistry. Radical reactions can be initiated at, or directed towards, either of these functional groups, leading to a variety of molecular transformations, including additions, cyclizations, and cascade reactions. rsc.org

Intermolecular Radical Addition: The alkene moiety of this compound is susceptible to attack by external carbon- or heteroatom-centered radicals. A common pathway is radical cyanoalkylation, where a cyanoalkyl radical adds across the double bond. acs.org This process is often initiated by the thermal or photochemical decomposition of a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or a peroxide. researchgate.net For example, a cyanomethyl radical (•CH₂CN), generated from acetonitrile, can add to the double bond of an olefin. acs.org In the case of this compound, this would lead to the formation of a more substituted carbon-centered radical intermediate, which can then be trapped or undergo further reactions. The selectivity of these additions is influenced by the relative concentrations of the radical species and the alkene. jove.com

Intramolecular Radical Cyclization: If a radical center is generated within the molecule itself, intramolecular cyclization can occur. This is a powerful method for constructing carbocyclic and heterocyclic ring systems. thieme-connect.dersc.org The cyano group is an effective radical acceptor in such cascade reactions. rsc.org For instance, a radical generated at a carbon atom in the chain of a this compound derivative could attack the nitrile group. This typically proceeds via a 5-exo or 6-exo cyclization to form a five- or six-membered ring containing an iminyl radical. libretexts.org This cyclic iminyl radical can then be trapped by a hydrogen atom donor (like tributyltin hydride) to yield a cyclic imine, which may be subsequently hydrolyzed to a cyclic ketone. libretexts.org Alternatively, the initial radical could add to the C=C double bond, leading to the formation of a carbocyclic ring.

The pathways available for radical transformations of unsaturated nitriles are summarized in the table below.

| Pathway | Reactive Site | Description | Potential Product Type |

|---|---|---|---|

| Intermolecular Addition | C=C Double Bond | An external radical (e.g., •CH₂CN) adds across the double bond, forming a new C-C bond and a new radical intermediate. acs.org | Functionalized dinitriles or other substituted nitriles. |

| Intramolecular Cyclization | C≡N Group (Nitrile) | A carbon radical generated elsewhere in the molecule adds to the nitrile carbon, forming a cyclic iminyl radical intermediate. rsc.orglibretexts.org | Cyclic imines, which can be hydrolyzed to cyclic ketones. |

| Intramolecular Cyclization | C=C Double Bond | A carbon radical within the molecule adds to the double bond, leading to the formation of a carbocyclic ring. thieme-connect.dechemtube3d.com | Cyclopentane or cyclohexane rings fused or appended to the nitrile-containing chain. |

| Radical-mediated Difunctionalization | C=C Double Bond | A radical adds to the alkene, and the resulting radical intermediate is trapped by another species, introducing two new functional groups across the double bond. acs.orgacs.org | γ-alkoxy alkyl nitriles or other difunctionalized products. |

These radical pathways are central to the synthetic utility of unsaturated nitriles. The specific outcome of a radical reaction involving this compound would depend on the reaction conditions, the method of radical generation, and the presence of other reactive species. Such transformations provide access to complex molecular architectures that are not readily accessible through conventional ionic pathways.

Computational Chemistry and Theoretical Studies of 7 Methyl 7 Octenenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No specific peer-reviewed studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to investigate 7-Methyl-7-octenenitrile were found. Such calculations would be invaluable for understanding the electronic structure, molecular orbitals, and reactivity of this compound.

A detailed exploration of reaction mechanisms involving this compound, including the identification of transition states, has not been published. Theoretical studies on similar unsaturated nitriles suggest that the terminal double bond and the nitrile group would be the primary sites for chemical reactions. DFT calculations could elucidate the pathways of reactions such as hydroformylation, hydrogenation, or cycloadditions, identifying the key intermediates and transition state structures.

Without specific computational studies, there is no data available on the energy barriers and reaction energetics for transformations involving this compound. This information is crucial for predicting reaction feasibility, kinetics, and thermodynamics. For instance, DFT calculations could provide the activation energies for various potential reactions, offering insights into which chemical pathways are more likely to occur under specific conditions.

Molecular Dynamics Simulations

There is no evidence of molecular dynamics (MD) simulations having been performed on this compound in the available literature. MD simulations could provide a deeper understanding of the conformational dynamics, solvent effects, and transport properties of this molecule. Such simulations would be beneficial for predicting its behavior in different environments and its interactions with other molecules.

Computational Insights for Catalyst Design and Optimization

The design and optimization of catalysts for reactions involving this compound would greatly benefit from computational insights. Theoretical studies can be used to screen potential catalysts, understand catalyst-substrate interactions, and predict catalytic activity and selectivity. However, in the absence of research focused on this specific molecule, such computational guidance for catalyst development is not available.

Structure-Reactivity Relationship Prediction

Predicting the structure-reactivity relationship for this compound requires computational data that is currently unavailable. Quantum chemical descriptors derived from DFT calculations, such as frontier molecular orbital energies (HOMO-LUMO gap), charge distributions, and electrostatic potential maps, are essential for correlating the molecular structure with its chemical reactivity.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds by providing information about the number and environment of specific atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). slideshare.netslideshare.net The chemical shift, signal splitting (multiplicity), and integration of peaks in an NMR spectrum reveal the connectivity and spatial relationships of atoms within a molecule. slideshare.net

For 7-Methyl-7-octenenitrile, ¹H NMR spectroscopy can identify all unique proton environments. The vinylic protons on the terminal double bond are expected to appear in a distinct region of the spectrum, as are the protons on the methyl group attached to the double bond and the methylene (B1212753) group adjacent to the nitrile functional group.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.75 | s | 2H | H₈ |

| 2.34 | t | 2H | H₂ |

| 2.03 | t | 2H | H₆ |

| 1.72 | s | 3H | H₉ |

| 1.65 | m | 2H | H₃ |

Note: Data is illustrative. s = singlet, t = triplet, m = multiplet.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with the chemical shifts indicating the type of carbon (e.g., nitrile, olefinic, aliphatic).

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 145.2 | C₇ |

| 120.8 | C₁ (CN) |

| 110.5 | C₈ |

| 35.4 | C₆ |

| 28.7 | C₄ |

| 28.3 | C₅ |

| 25.1 | C₃ |

| 22.4 | C₉ |

Note: Data is illustrative.

To confirm these assignments and fully establish the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable tools. pitt.educore.ac.uk These techniques reveal correlations between nuclei, confirming proton-proton couplings and one-bond or multiple-bond proton-carbon connectivities. pitt.educore.ac.uk

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. vanderbilt.edu It is a powerful tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. Electrospray ionization (ESI) is a soft ionization technique suitable for a broad range of compounds, including those with moderate polarity. d-nb.info For this compound (C₉H₁₅N), HR-ESI-MS would be used to measure the exact mass of its protonated molecule, [M+H]⁺. This experimental mass can then be compared to the calculated theoretical mass to confirm the molecular formula. It has been noted that under certain positive ion ESI-MS conditions, some nitriles can undergo reduction to their corresponding amines. nih.govresearchgate.net

Table 3: HR-ESI-MS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|

Note: Observed mass is hypothetical.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry. bu.eduyoutube.com This hyphenated technique is particularly useful for analyzing complex mixtures, as it separates the components prior to their introduction into the mass spectrometer. bu.eduyoutube.comnih.gov

In the context of this compound, LC-MS could be used to separate the target compound from reaction byproducts, starting materials, or structural isomers. For instance, if a synthesis produced a mixture of different methyl-octenenitrile isomers, an LC method (e.g., using a C18 reversed-phase column) could separate these isomers based on subtle differences in their polarity. The eluting compounds would then be detected by the MS, which would confirm that they are isomers by showing the same mass-to-charge ratio.

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. birchbiotech.com It is widely used for determining the purity of a substance and for analyzing the composition of mixtures. birchbiotech.comchromatographyonline.com

To assess the purity of a this compound sample, it would be injected into a GC instrument equipped with an appropriate capillary column. The resulting chromatogram would display a peak for each component in the sample. The purity of this compound is typically determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com

Table 4: Example of GC Purity Analysis for a this compound Sample

| Peak | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 5.4 | 12,500 | 1.1 | Impurity A |

| 2 | 8.2 | 1,105,000 | 97.9 | This compound |

| 3 | 9.1 | 11,300 | 1.0 | Impurity B |

| Total | | 1,128,800 | 100.0 | |

Note: Data is hypothetical.

Furthermore, GC is highly effective at separating isomers. researchgate.netnih.gov Different isomers of methyl-octenenitrile would likely have slightly different boiling points and interactions with the GC column's stationary phase, resulting in different retention times and allowing for their individual quantification within a mixture. unl.edu

Spectroscopic Methods for Monitoring Reaction Progress

Spectroscopic techniques can be used to monitor the progress of a chemical reaction in real-time or by analyzing aliquots over a period. NMR spectroscopy is particularly well-suited for this purpose due to its non-invasive nature and ability to provide detailed structural information on all components in a reaction mixture. nih.gov

To monitor the synthesis of this compound, a series of ¹H NMR spectra can be acquired at regular time intervals. nih.gov By observing the decrease in the signal intensity of a characteristic reactant peak while simultaneously observing the increase in the signal intensity of a characteristic product peak (e.g., the vinylic protons at δ 4.75 ppm), the rate of reaction and the conversion of reactant to product can be determined. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 5: Monitoring Reaction Progress by ¹H NMR Integration

| Time | Reactant Peak Integration | Product Peak Integration | % Conversion |

|---|---|---|---|

| 0 h | 1.00 | 0.00 | 0% |

| 1 h | 0.65 | 0.35 | 35% |

| 4 h | 0.15 | 0.85 | 85% |

Note: Data is illustrative and normalized.

Derivatization Strategies for Enhanced Analytical Research of 7 Methyl 7 Octenenitrile

Principles of Derivatization for Chromatographic and Spectroscopic Analysis

Derivatization is a chemical modification process designed to alter the physicochemical properties of an analyte to improve its performance in analytical procedures. youtube.com For gas chromatography (GC), the primary goals are to increase the analyte's volatility and thermal stability while reducing its polarity. libretexts.orgsigmaaldrich.com Many compounds, particularly those with polar functional groups, exhibit poor chromatographic behavior, such as peak tailing, due to strong intermolecular interactions (e.g., hydrogen bonding) and adsorption on the active sites of the GC column. youtube.com By converting these polar groups into less polar, more volatile derivatives, chromatographic separation is significantly improved. youtube.com

In liquid chromatography (LC), derivatization can be used to enhance the retention of polar compounds on nonpolar stationary phases (e.g., reversed-phase HPLC) by making the analyte more hydrophobic. libretexts.org Furthermore, a critical application of derivatization across both GC and LC is the enhancement of detector sensitivity and selectivity. jfda-online.com This is often achieved by introducing a chromophore or fluorophore into the analyte's structure, which allows for highly sensitive detection using UV-Visible or fluorescence detectors. libretexts.org For mass spectrometry (MS), derivatization can lead to more predictable fragmentation patterns and improved ionization efficiency, aiding in both qualitative identification and quantitative analysis. jfda-online.com

For a molecule like 7-Methyl-7-octenenitrile, which contains a nitrile (-C≡N) and an alkene (C=C) functional group but lacks active hydrogens (such as in -OH, -NH₂, or -COOH groups), derivatization strategies must target the specific reactivity of these groups to achieve the desired analytical enhancements.

Common Derivatizing Reagents and Their Mechanisms (e.g., Silylation, Acylation, Alkylation)

The most widely used derivatization methods in GC—silylation, acylation, and alkylation—primarily target analytes containing active hydrogen atoms. libretexts.org

Silylation: This process replaces an active hydrogen in functional groups like alcohols, amines, and carboxylic acids with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This significantly reduces polarity and increases volatility. slideshare.netgcms.cz

Acylation: This method introduces an acyl group into molecules with hydroxyl, thiol, and amino groups, reducing their polarity and improving chromatographic behavior. libretexts.orgslideshare.net

Alkylation: This technique replaces acidic hydrogens with an alkyl group. Its most common application is the esterification of carboxylic acids to form more volatile esters. libretexts.orggcms.cz

Given that this compound lacks the requisite active hydrogens, these common derivatization reactions are not directly applicable to its native structure. However, they can be employed as part of a multi-step strategy following the chemical conversion of the nitrile group into a more reactive functionality. This indirect approach allows the powerful advantages of these common derivatization techniques to be applied.

Two primary conversion pathways for the nitrile group are reduction and hydrolysis:

Reduction to a Primary Amine: The nitrile group can be chemically reduced to a primary amine (-CH₂NH₂). This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with H₂ gas over a metal catalyst such as Raney Nickel or Palladium. wikipedia.orglibretexts.orgcommonorganicchemistry.com The resulting primary amine contains active hydrogens and can be readily derivatized by silylation or acylation to yield a volatile and thermally stable product suitable for GC analysis. libretexts.org

Hydrolysis to a Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, typically by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH). libretexts.orgchemguide.co.uklibretexts.org The resulting carboxylic acid can then be converted into a more volatile ester derivative through alkylation (esterification), which is ideal for GC analysis. libretexts.org

| Initial Step | Reagents | Intermediate Functional Group | Subsequent Derivatization | Final Derivative | Analytical Goal |

|---|---|---|---|---|---|

| Reduction | LiAlH₄; H₂/Raney Ni | Primary Amine (-CH₂NH₂) | Silylation or Acylation | Silyl Amine or Amide | Increase volatility for GC |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Alkylation (Esterification) | Ester | Increase volatility for GC |

Advanced Derivatization Methodologies (e.g., N-Heterocyclic Carbenes)

Beyond traditional methods, the field of analytical chemistry is exploring advanced reagents for derivatization that offer novel reactivity and selectivity. N-Heterocyclic Carbenes (NHCs) represent an innovative class of organocatalysts that are now being investigated as derivatization reagents for analytical purposes. nih.govacs.org

NHCs are highly reactive species known for their unique electron-donating properties. nih.gov Recent research has demonstrated their utility as derivatization reagents for the liquid chromatography-mass spectrometry (LC-MS) analysis of aliphatic aldehydes. In this application, a specific NHC reagent, 2-mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c] csir.co.zajournals.co.zajournals.co.zatriazol-4-ium chloride (MTPTC), was shown to react rapidly and selectively with aldehydes to form stable, derivatized products. nih.govacs.org This derivatization resulted in well-resolved single peaks in the LC separation and facilitated reliable quantitative analysis. nih.gov

While this methodology has been established for aldehydes, it highlights a frontier in derivatization chemistry where versatile catalysts from organic synthesis are repurposed for analytical applications. sigmaaldrich.com The extension of NHC-based derivatization to other functional groups is an active area of research. This approach represents an advanced strategy that moves beyond simple functional group conversion to highly specific and efficient molecular tagging for sensitive analysis. rsc.orgnih.gov

Pre-column and Post-column Derivatization Techniques

Pre-column derivatization is performed "offline" before the analysis. The analyte and reagent are mixed, and the reaction is allowed to proceed to completion. This method offers significant flexibility in reaction conditions; there are no restrictions on solvents, reaction time, or temperature. slideshare.net However, it requires that the resulting derivatives are stable enough to withstand the analytical process. chromatographyonline.com

Post-column derivatization involves mixing the column eluent with a reagent stream in a reaction coil situated between the column and the detector. This technique is fully automated and is particularly useful for analytes that form unstable derivatives, as the product is detected immediately after formation. slideshare.net The primary constraints are that the reaction must be rapid (typically completed in under a minute) and compatible with the mobile phase. A potential drawback is the risk of band broadening, which can reduce chromatographic resolution. slideshare.net

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Timing | Before chromatographic separation | After separation, before detection |

| Reaction Conditions | Highly flexible (time, temperature, solvent) | Restricted; must be rapid and compatible with eluent |

| Derivative Stability | Derivative must be stable | Suitable for unstable derivatives |

| Advantages | Fewer equipment restrictions; excess reagent can be removed | Fully automated; minimal artifact formation; reaction completion not essential if reproducible |

| Disadvantages | Potential for multiple products; requires stable derivatives | Can cause band broadening; added system complexity |

Green Chemistry Considerations in Derivatization Processes

The principles of green chemistry aim to reduce the environmental impact of chemical processes, a consideration that is increasingly important in analytical methodologies. While one principle of green chemistry suggests avoiding derivatization altogether, this is often not feasible. Therefore, the focus shifts to developing "greener" derivatization procedures.

A key green strategy applicable to the derivatization of nitriles is the use of biocatalysis. Enzymes such as nitrilases and nitrile hydratases can hydrolyze the nitrile group to a carboxylic acid or an amide, respectively. csir.co.zajournals.co.zanih.gov These enzymatic reactions occur under mild, aqueous conditions (near ambient temperature and neutral pH), offering a sustainable alternative to harsh acid or base hydrolysis which produces polluting salt streams. journals.co.zajournals.co.za Biocatalysts are highly selective and can reduce the number of synthetic steps, leading to improved efficiency and reduced waste. csir.co.zaresearchgate.net

Emerging Research Directions and Applications in Specialty Chemical Synthesis

Potential in Advanced Materials Science

While direct research on the incorporation of 7-Methyl-7-octenenitrile into advanced materials is not yet widely published, the inherent properties of the nitrile functional group and the terminal alkene offer significant theoretical potential. The nitrile group is known for its high polarity and its ability to participate in polymerization reactions. The presence of a terminal double bond further enhances its utility as a monomer or a co-monomer in the synthesis of specialty polymers.

Potential research avenues could explore the polymerization of this compound to create unique polymers with tailored properties. The resulting polymers could exhibit enhanced thermal stability, chemical resistance, or specific dielectric properties, making them suitable for applications in electronics, aerospace, or as high-performance coatings. The long aliphatic chain could also impart flexibility and hydrophobic characteristics to the polymer backbone.

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Type | Potential Monomer Role | Resulting Polymer Characteristics | Potential Applications |

| Free Radical Polymerization | Monomer or Co-monomer | Potentially flexible, hydrophobic polymers with polar nitrile functionalities. | Adhesives, sealants, specialty plastics. |

| Anionic Polymerization | Monomer | Controlled polymer architectures, potentially leading to block copolymers. | Elastomers, thermoplastic elastomers. |

| Metathesis Polymerization | Monomer | Polymers with unique backbone structures. | Specialty rubbers, functional materials. |

This table is based on the general reactivity of molecules containing nitrile and terminal alkene functional groups and represents theoretical possibilities for this compound.

Role in Agrochemical Research

The development of novel and effective agrochemicals is a continuous effort to improve crop yields and protect against pests and diseases. Nitrile-containing compounds have a history of use in the agrochemical industry, often serving as key intermediates in the synthesis of pesticides and herbicides. The structural features of this compound, including its lipophilic carbon chain and reactive nitrile group, make it a candidate for investigation in this field.

Researchers may explore the derivatization of the nitrile group to produce a variety of active moieties. For instance, hydrolysis of the nitrile could yield the corresponding carboxylic acid or amide, which are common functional groups in bioactive molecules. The terminal alkene also provides a handle for further chemical modification. While no specific pesticidal or herbicidal activity of this compound has been reported, its potential as a scaffold for creating new agrochemical entities warrants further investigation. The development of new pesticides is an ongoing process in the 21st century nih.gov.

Applications in Pharmaceutical Intermediates and Scaffolds

The nitrile group is a valuable functional group in medicinal chemistry, as it can be converted into various nitrogen-containing heterocycles, amines, or amides, which are prevalent in pharmaceutical drugs. The transformation of nitriles is a key step in the synthesis of many active pharmaceutical ingredients. Acetonitrile, a simple nitrile, is a widely used building block in organic synthesis for creating complex molecules. mdpi.comntnu.no

This compound could serve as a versatile intermediate in the synthesis of new pharmaceutical scaffolds. Its long, flexible chain could be desirable for molecules designed to interact with specific biological targets. The nitrile functionality can be strategically transformed to introduce key pharmacophoric features. For example, reduction of the nitrile would yield a primary amine, a common functional group in many drug molecules. The development of open-chain building blocks from chiral lactams has been used in the enantioselective synthesis of macrocyclic nitrogen-containing natural products. tdx.cat

Table 2: Potential Pharmaceutical Scaffolds from this compound

| Transformation of Nitrile Group | Resulting Functional Group | Potential Therapeutic Area (Theoretical) |

| Reduction | Primary Amine | Antivirals, Antidepressants, Analgesics |

| Hydrolysis | Carboxylic Acid | Anti-inflammatory drugs, Cardiovascular agents |

| Cyclization Reactions | Heterocyclic rings (e.g., tetrazoles) | Antihypertensives, Antifungals |

This table illustrates the theoretical potential of this compound as a pharmaceutical intermediate based on the known reactivity of the nitrile group.

Development of Novel Functional Molecules from this compound

The unique combination of a terminal alkene and a nitrile group within the same molecule makes this compound a valuable building block for the synthesis of novel functional molecules. This bifunctionality allows for orthogonal chemical modifications, where each functional group can be reacted independently to build molecular complexity.

For instance, the alkene can undergo reactions such as epoxidation, dihydroxylation, or metathesis to introduce new functionalities, while the nitrile group can be simultaneously or sequentially transformed. This opens up possibilities for creating a diverse library of compounds with potential applications in areas such as fragrance chemistry, specialty surfactants, or as ligands for catalysis.

Sustainable Chemistry Initiatives Utilizing Nitrile Compounds

The principles of green chemistry are increasingly influencing the design of chemical syntheses. Nitrile compounds and their transformations are a focus of sustainable chemistry initiatives, particularly through the use of biocatalysis. journals.co.zanih.govcnr.itnih.gov Enzymatic hydrolysis of nitriles to amides or carboxylic acids using nitrilases or nitrile hydratases offers a green alternative to traditional chemical methods that often require harsh conditions and generate significant waste. journals.co.zapleiades.onlineresearchgate.netresearchgate.net

The biocatalytic transformation of this compound could be a key area of future research. The use of enzymes could enable the selective hydrolysis of the nitrile group without affecting the terminal double bond, providing a sustainable route to valuable derivatives. journals.co.za The hydration of nitriles to amides is an environmentally friendly and 100% atom-economic method. researchgate.net Furthermore, biocatalytic approaches can often be performed in aqueous media under mild conditions, reducing the environmental impact of the chemical process. journals.co.za Biocatalytic methods using enzymes can produce nitriles under mild conditions, avoiding high temperatures, pressures, and toxic compounds. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.